Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate
Description
Properties
IUPAC Name |
phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-20-17(10-6-12-22-20)21(24)25-13-19-16-9-3-2-7-14(16)15-8-4-5-11-18(15)23-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFWJFNJJVXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Phenanthridin-6-ylmethyl 2-(methylthio)nicotinate with three analogs: 4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (compound 24, ), Methyl 6-chloronicotinate (), and Methyl 6-methoxynicotinate (). Key differences in substituents, physicochemical properties, and biological implications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: Compound 24 () demonstrates potent HIV-1 reverse transcriptase inhibition due to its trifluoromethyl and arylamino groups, which enhance hydrophobic interactions with the enzyme . Chloro (electron-withdrawing) and methoxy (electron-donating) substituents at position 6 () influence reactivity and downstream applications, such as agrochemical vs. pharmaceutical synthesis .
Ester Group Impact :
- The phenanthridin-6-ylmethyl ester in the target compound increases molecular weight and lipophilicity compared to methyl esters (). This could enhance membrane permeability but reduce aqueous solubility.
- Compound 24’s 4-(methylthio)phenyl ester contributes to its higher molecular weight (496.86 g/mol) and may stabilize π-π stacking interactions in enzyme binding .
Synthetic and Analytical Data :
- Compound 24 was synthesized in 63% yield with a melting point of 125–127°C, characterized by $ ^1H $ NMR and elemental analysis . Similar methodologies could apply to the target compound, though its phenanthridine moiety may complicate purification.
- Methyl 6-chloro- and 6-methoxynicotinates are commercial intermediates with well-documented synthetic protocols, emphasizing their utility in scalable production .
Research Implications and Gaps
- Physicochemical Optimization : Replacing the methylthio group with stronger electron-withdrawing groups (e.g., trifluoromethyl) might improve target affinity, as seen in compound 24 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
